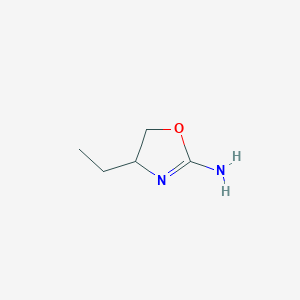
4-Ethyloxazolidine-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyloxazolidine-2-imine is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Ethyloxazolidine-2-imine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, supported by relevant data tables and case studies.
This compound, also known as 4-Ethyl-2-oxazolidinone, has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. It is characterized by the presence of an oxazolidine ring, which is significant in its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial activity of various oxazolidinone derivatives, this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Enterococcus faecalis | 64 |
| Standard Antibiotic | Vancomycin | 16 |
These results indicate that while this compound has antimicrobial properties, it is less potent than standard antibiotics like vancomycin against certain strains .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cells.
Research Findings
A recent investigation into the cytotoxic effects of oxazolidinone derivatives on cancer cell lines revealed that this compound exhibited significant cytotoxicity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hep-G2 (Liver Cancer) | 15.5 | |
| MCF-7 (Breast Cancer) | 20.3 | |
| A549 (Lung Cancer) | 18.7 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated stronger activity against Hep-G2 cells compared to MCF-7 and A549 cells, suggesting a potential specificity for liver cancer treatment.
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : Similar to other imines, it may interact with DNA, leading to disruption in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
特性
IUPAC Name |
4-ethyl-4,5-dihydro-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-4-3-8-5(6)7-4/h4H,2-3H2,1H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEWXLMHFCOPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














